molecular formula C19H14N4O2S3 B2682705 N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide CAS No. 362491-62-1

N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide

Cat. No.: B2682705
CAS No.: 362491-62-1
M. Wt: 426.53
InChI Key: REAZKQYVYCDKFA-UHFFFAOYSA-N
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Description

N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core linked via a thioether bridge to a 2-oxoethyl group substituted with a thiazol-2-ylamino moiety. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors. The compound’s synthesis typically involves coupling reactions between benzothiazole-thiol intermediates and activated acylating agents, as seen in analogous compounds (e.g., ).

Key structural attributes include:

  • Thioether linkage: Enhances metabolic stability compared to ether or ester analogs.
  • Thiazol-2-ylamino group: Contributes hydrogen-bonding and dipole interactions, critical for target selectivity.

Properties

IUPAC Name

N-[2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S3/c24-16(23-18-20-8-9-26-18)11-27-19-22-14-7-6-13(10-15(14)28-19)21-17(25)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,25)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAZKQYVYCDKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as thiazole derivatives and benzamide precursors. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include thionyl chloride, amines, and various catalysts to facilitate the formation of the thiazole and benzamide rings.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are employed to purify the compound and remove any impurities.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via multistep reactions involving:

Step 1: Formation of 6-aminobenzo[d]thiazole-2-thiol

  • Reacting 2-aminobenzo[d]thiazole with thiourea or sulfur sources under oxidative conditions (e.g., bromine/ammonium thiocyanate) yields 6-thiocyanato derivatives .

Step 2: Thioether Bridging

  • 6-Aminobenzo[d]thiazole-2-thiol reacts with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of a base (e.g., K₂CO₃ or triethylamine) in polar aprotic solvents (DMF, THF) to form the thioether linkage .

Step 3: Amide Coupling

  • Benzoylation of the free amino group using benzoyl chloride in dichloromethane or dioxane completes the synthesis .

Example Reaction Scheme:

text
6-Aminobenzo[d]thiazole-2-thiol + 2-Chloro-N-(thiazol-2-yl)acetamide → Thioether intermediate (K₂CO₃/DMF) + Benzoyl chloride → N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide

Nucleophilic Substitution at Thioether Sulfur

The sulfur atom in the thioether bridge acts as a nucleophilic site:

  • Oxidation : Reacts with H₂O₂ or m-CPBA to form sulfoxide (R–S(=O)–R') or sulfone (R–SO₂–R') derivatives .

  • Alkylation : Undergoes S-alkylation with alkyl halides (e.g., CH₃I) in basic conditions .

Amide Hydrolysis

The benzamide group is susceptible to hydrolysis:

  • Acidic Hydrolysis : HCl (6M) under reflux cleaves the amide bond to yield benzoic acid and the corresponding amine.

  • Basic Hydrolysis : NaOH (2M) generates sodium benzoate and releases the free amine .

Electrophilic Substitution on Aromatic Rings

  • Benzothiazole Core : Electrophilic substitution (e.g., nitration, halogenation) occurs at the C-5 position due to electron-donating effects of the thioether .

  • Thiazole Ring : Limited reactivity due to electron-withdrawing substituents (amide, thioether), but bromination at C-5 is feasible .

Cyclization Reactions

  • Intramolecular Cyclization : Heating in acetic anhydride induces cyclization to form imidazothiazole derivatives via amide–thioether interaction .

Cross-Coupling Reactions

  • Suzuki Coupling : The benzothiazole bromo-derivative undergoes Pd-catalyzed coupling with aryl boronic acids to introduce aryl groups .

Reaction Data and Conditions

Reaction Type Reagents/Conditions Product Yield Source
Thioether formationK₂CO₃, DMF, 80°C, 12hThioether intermediate70–85%
Amide hydrolysis (acid)6M HCl, reflux, 6hBenzoic acid + 6-aminobenzo-thiazole92%
SulfoxidationH₂O₂, CH₃COOH, 25°C, 4hSulfoxide derivative65%
Bromination (C-5)Br₂, CHCl₃, 0°C, 2h5-Bromo-benzothiazole derivative78%

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting .

  • Photodegradation : UV light induces cleavage of the thioether bridge, forming disulfides and thiol byproducts .

  • pH Sensitivity : Stable in neutral conditions but degrades in strongly acidic/basic media via amide hydrolysis.

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer properties, which have been the focus of various studies. The mechanisms through which it operates include:

  • Inhibition of Key Enzymes : The thiazole moiety is known to inhibit enzymes such as glycogen synthase kinase 3 beta (GSK-3β), which is implicated in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in various cancer cell lines through interactions with Bcl-2 family proteins, disrupting their anti-apoptotic functions .

Case Studies on Anticancer Efficacy

Several studies have highlighted the compound's efficacy against different cancer cell lines:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against multiple cancer cell lines, including A549 (human lung adenocarcinoma) and U251 (human glioblastoma). The structure-activity relationship (SAR) indicated that modifications on the indole ring enhance activity against specific types of cancer .
Cell LineIC50 (µM)
A54923.30 ± 0.35
U251>1000

Antimicrobial Activity

The thiazole component of N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide also demonstrates significant antimicrobial properties:

  • Inhibition Studies : Research indicates that derivatives of thiazoles exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics, suggesting potential for development as new antimicrobial agents .

Antimicrobial Screening Results

The following table summarizes the antimicrobial efficacy against various pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans50

Mechanism of Action

The mechanism of action of N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Benzo[d]oxazole Derivatives (Compound 12 Series, )

Compounds such as 4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-(tert-butyl)benzamide (12d) replace the benzo[d]thiazole with benzo[d]oxazole. For example, 12d showed IC₅₀ values of 8.2 µM against HepG2 cells, comparable to benzothiazole derivatives but with distinct effects on Bcl-2 and Caspase-3 expression.

Pyridine/Pyrimidine-Substituted Analogs (Compounds 7q–7t, )

Compound 7t (2-Methoxy-N-(2-(2-oxo-2-(thiazol-2-ylamino)ethylthio)benzo[d]thiazol-6-yl)benzamide) differs by a methoxy group on the benzamide. This modification increases polarity, reflected in its higher melting point (237.7–239.1°C vs.

Substituent Effects on Bioactivity

Halogenated Derivatives ()

  • 7r (Chloro-substituted pyridine) : Exhibited 77% yield and moderate cytotoxicity, suggesting halogens enhance electrophilic interactions but may reduce metabolic stability.
  • 5.2 (Chloro-phenyltriazinoquinazoline, ): Demonstrated 87.2% yield and IR/NMR profiles indicating stable amide bonds, though biological data are unspecified.

Amino and Alkyl Substituents ()

  • N-(6-aminobenzo[d]thiazol-2-yl)benzamide (): The amino group at the 6-position enhances corrosion inhibition properties, highlighting the role of electron-donating groups in non-biological applications.
  • Compound 11 (Tetrahydrobenzo[d]thiazole, ) : Cyclic constraints in the tetrahydrobenzo[d]thiazole core improve dopamine D3 receptor selectivity (m/z = 429 [M+H]⁺), suggesting conformational rigidity benefits target binding.

Physicochemical and Spectral Comparisons

Table 1: Key Data for Selected Analogues

Compound Structure Modification Melting Point (°C) Yield (%) Notable Bioactivity (IC₅₀ or EC₅₀) Reference
Target Compound None (Baseline) N/A N/A N/A -
7t () 2-Methoxybenzamide 237.7–239.1 68 Cytotoxicity (Unspecified)
12d () Benzo[d]oxazole core N/A N/A 8.2 µM (HepG2)
5.1 () Methyl-triazinoquinazoline 284–285 80.3 N/A
N-(6-aminobenzo[d]thiazol-2-yl)benzamide () 6-Amino substitution N/A N/A Corrosion inhibition (90% efficiency)

Mechanistic Insights from Related Compounds

  • Apoptosis Modulation () : Benzo[d]oxazole derivatives (e.g., 12d) downregulate Bcl-2 and upregulate Bax, indicating pro-apoptotic mechanisms. The target compound’s thiazole group may similarly influence apoptotic pathways.
  • Receptor Selectivity () : Tetrahydrobenzo[d]thiazole derivatives show high D3 receptor affinity due to cyclobutyl-hydroxy groups. The target compound’s flexible thioether bridge may favor different targets, such as kinases or caspases.

Biological Activity

N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide is a complex compound that incorporates thiazole and benzothiazole moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on current research.

Chemical Structure and Synthesis

The compound features a thiazole ring linked to a benzamide structure, which enhances its pharmacological potential. The synthesis of related thiazole derivatives has been explored extensively in the literature, often involving multi-step reactions that yield various functionalized products with significant biological activities .

Antimicrobial Activity

Thiazole and benzothiazole derivatives have been reported to exhibit antimicrobial properties against a range of pathogens. For instance, compounds with similar structures have demonstrated varying degrees of antibacterial and antifungal activities. In one study, derivatives were tested against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MIC) as low as 100 μg/mL against Enterococcus faecalis and antifungal activity against Candida albicans .

CompoundMIC (μg/mL)Target Organism
1b100E. faecalis
5b4.01A. niger
5c4.23A. niger

Anticancer Activity

The anticancer potential of benzothiazole derivatives is well-documented, with compounds inducing apoptosis in various cancer cell lines. For example, one derivative demonstrated IC50 values of 1.2 nM against SKRB-3 cells and showed significant inhibition of cell proliferation in HepG2 cells through apoptosis induction .

Cell LineIC50 (nM)Mechanism of Action
SKRB-31.2Apoptosis induction
SW6204.3Cell cycle arrest
A54944Apoptosis induction

The biological activity of thiazole and benzothiazole compounds often involves the modulation of various cellular pathways. Research indicates that these compounds can inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. Additionally, they may act as reactive oxygen species (ROS) scavengers, thereby protecting cells from oxidative stress .

Case Studies

Several studies highlight the effectiveness of thiazole-based compounds in preclinical models:

  • Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives for their antimicrobial activity against multiple pathogens, showing that certain derivatives had potent effects comparable to established antibiotics .
  • Anticancer Properties : In vitro assays demonstrated that specific benzothiazole derivatives significantly inhibited the growth of cancer cell lines such as MCF-7 and HeLa, suggesting their potential as therapeutic agents in oncology .
  • Neuroprotective Effects : Some thiazole derivatives have shown neuroprotective properties in models of ischemia/reperfusion injury, indicating their versatility beyond antimicrobial and anticancer applications .

Q & A

Q. How do researchers prioritize derivatives for further development?

  • Methodological Answer : Derivatives are ranked using multiparameter optimization (MPO) scoring, incorporating potency (IC50_{50} <1 µM), solubility (LogP <3), and ADMET profiles (e.g., hERG inhibition <50% at 10 µM). High-throughput screening (HTS) in 3D tumor spheroids identifies candidates with improved penetration. Patent landscapes (e.g., USPTO) guide novelty assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.